Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)-
Description
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)-, is a substituted phenethylamine derivative characterized by three distinct substituents on the benzene ring:
- 4-ethoxy group (-OCH₂CH₃)
- 3-methoxy group (-OCH₃)
- 5-methylthio group (-SCH₃)
The presence of ethoxy, methoxy, and methylthio groups confers unique physicochemical properties, including increased lipophilicity compared to simpler analogs, which may influence solubility, metabolic stability, and biological interactions .
Properties
CAS No. |
90132-37-9 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-12-10(14-2)7-9(5-6-13)8-11(12)16-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
LRYPRFGBZRIFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1SC)CCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethoxy, methoxy, and methylthio groups. The ethanamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The ethoxy, methoxy, and methylthio groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The ethanamine side chain can interact with neurotransmitter receptors, potentially affecting biological processes.
Comparison with Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- (CAS 78335-85-0)
Structural Differences :
- Replaces the 4-ethoxy group in the target compound with a 3-methoxy group , resulting in a 3,4-dimethoxy-5-(methylthio) substitution pattern.
- Molecular formula: C₁₁H₁₇NO₂S (vs. C₁₂H₁₉NO₂S for the target compound) .
Key Implications :
3,4-Methylenedioxyphenethylamine Hydrochloride (CAS 15205-27-3)
Structural Differences :
Key Implications :
Benzeneethanamine, 4-methoxy- (CAS 55-81-2)
Structural Differences :
- Contains only a single 4-methoxy group on the benzene ring, lacking the 3-methoxy, 4-ethoxy, and 5-methylthio substituents.
- Molecular formula: C₉H₁₃NO (significantly simpler than the target compound) .
Key Implications :
- The absence of multiple substituents results in lower molecular weight (151.2 g/mol vs. ~227–245 g/mol for the target compound), improving aqueous solubility.
- Reduced steric and electronic effects make this compound less likely to exhibit complex interactions with biological systems compared to the target compound .
Benzeneethanamine, 3,4,5-trimethoxy-
Structural Differences :
- Features methoxy groups at positions 3, 4, and 5 , replacing the ethoxy, methoxy, and methylthio groups of the target compound.
- Molecular formula: C₁₁H₁₇NO₃ (higher oxygen content than the target compound) .
Key Implications :
- The symmetric trimethoxy substitution enhances crystallinity and thermal stability, which may simplify synthetic purification processes.
Data Table: Comparative Analysis
*Estimated values based on structural analogy.
Research Findings and Implications
- Synthetic Feasibility : Compounds with ethoxy groups (e.g., the target) may require more complex synthesis than methoxy or methylenedioxy derivatives due to steric challenges in introducing the ethyl chain .
- Biological Relevance : The methylenedioxy analog is historically associated with psychoactive properties, while methylthio-substituted compounds (e.g., the target) may exhibit unique metabolic pathways due to sulfur’s redox activity.
Biological Activity
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- is C12H17NO2S. The compound features a benzene ring substituted with an ethylamine group, an ethoxy group, a methoxy group, and a methylthio group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2S |
| Molecular Weight | 239.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating varying degrees of inhibition.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anticancer Properties
Benzeneethanamine has been studied for its potential anticancer effects. It shows promise in inhibiting the growth of cancer cells through various pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with Benzeneethanamine resulted in a significant reduction in cell viability.
- IC50 Value : The IC50 value was determined to be approximately 25 µM, indicating effective concentration levels for therapeutic use.
The biological activity of Benzeneethanamine is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound can modulate receptor activity related to cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Summary of Key Studies
- Antimicrobial Study (2023) : Evaluated the compound's efficacy against common pathogens, reporting promising results in terms of inhibition zones and minimal inhibitory concentrations.
- Anticancer Research (2023) : Focused on MCF-7 cells, revealing a significant reduction in proliferation rates and highlighting its potential as a chemotherapeutic agent.
- Mechanistic Insights (2024) : Investigated the interaction with metabolic pathways, suggesting a multifaceted approach to its anticancer effects.
Table 3: Summary of Research Findings
| Study Year | Focus Area | Key Findings |
|---|---|---|
| 2023 | Antimicrobial | Effective against E. coli and S. aureus |
| 2023 | Anticancer | IC50 = 25 µM for MCF-7 cell line |
| 2024 | Mechanistic Insights | Modulates enzyme activity and receptor signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
